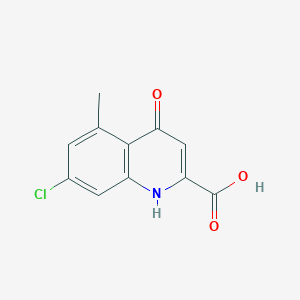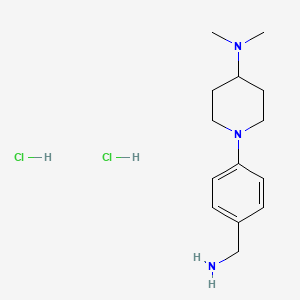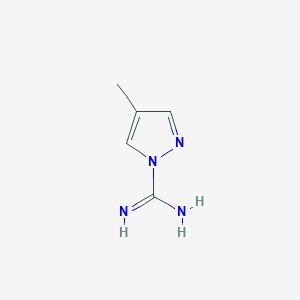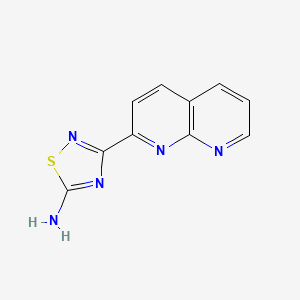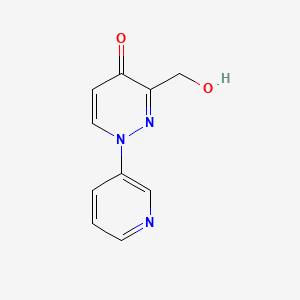
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is a heterocyclic compound that contains both pyridine and pyridazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxymethyl and pyridazinone functionalities. One common method involves the use of a pyridine-3-carboxaldehyde derivative, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-1-pyridin-3-ylpyridazin-4-one.
Reduction: Formation of 3-(Hydroxymethyl)-1,2-dihydropyridin-3-ylpyridazin-4-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring instead of pyridine and pyridazine rings.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the pyridazinone ring.
Uniqueness
3-(Hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one is unique due to the presence of both pyridine and pyridazinone rings, which confer distinct chemical and biological properties
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1-pyridin-3-ylpyridazin-4-one |
InChI |
InChI=1S/C10H9N3O2/c14-7-9-10(15)3-5-13(12-9)8-2-1-4-11-6-8/h1-6,14H,7H2 |
InChIキー |
CBFVBWSNAQUQDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N2C=CC(=O)C(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13868759.png)





![Methyl 4-chloro-5-iodo-2-[(2-pyridin-3-ylacetyl)amino]benzoate](/img/structure/B13868789.png)
